Cas no 1706-12-3 (1-Methyl-4-phenoxybenzene)

1-Methyl-4-phenoxybenzene structure
1-Methyl-4-phenoxybenzene structure
Nome do Produto:1-Methyl-4-phenoxybenzene
N.o CAS:1706-12-3
MF:C13H12O
MW:184.2338
MDL:MFCD00043948
CID:181560
PubChem ID:74351

1-Methyl-4-phenoxybenzene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Methyl-4-phenoxybenzene
    • Benzene,1-methyl-4-phenoxy-
    • p-phenoxytoluene
    • Phenyl p-tolyl ether
    • 4-Methyldiphenyl ether
    • 4-Methylphenylphenyl ether
    • 1-METHYL-4-PHENOXY-BENZENE
    • Phenyl 4-methylphenyl ether
    • Phenyl(4-methylphenyl) ether
    • p-Tolyl phenyl ether
    • Benzene, 1-methyl-4-phenoxy-
    • p-Cresol phenyl ether
    • Ether, phenyl p-tolyl
    • p-Methylphenyl phenyl ether
    • 4-Methylphenyl phenyl ether
    • SSTNIXFHCIOCJI-UHFFFAOYSA-N
    • 1-Methyl-4-phenoxybenzene #
    • Ether, phenyl p-tolyl (8CI)
    • MFCD00043948
    • NS00025594
    • FT-0712939
    • p-MethyldiphenylA currencyther
    • AKOS006273774
    • NSC-83594
    • UNII-RB3VA23S6D
    • NSC83594
    • CS-W006832
    • J-010635
    • NSC 83594
    • EINECS 216-944-3
    • AB91899
    • DS-2396
    • A882009
    • 1706-12-3
    • AMY9383
    • RB3VA23S6D
    • SCHEMBL12355
    • DTXSID3061891
    • DTXCID5035452
    • para-cresyl phenyl ether
    • MDL: MFCD00043948
    • Inchi: 1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
    • Chave InChI: SSTNIXFHCIOCJI-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

Propriedades Computadas

  • Massa Exacta: 184.08900
  • Massa monoisotópica: 184.089
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.6
  • Superfície polar topológica: 9.2

Propriedades Experimentais

  • Densidade: 1.045
  • Ponto de ebulição: 268.8°C at 760 mmHg
  • Ponto de Flash: 110.6°C
  • Índice de Refracção: 1.566
  • PSA: 9.23000
  • LogP: 3.78730

1-Methyl-4-phenoxybenzene Informações de segurança

  • Declaração de perigo: H319
  • Condição de armazenamento:Sealed in dry,Room Temperature

1-Methyl-4-phenoxybenzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IB983-200mg
1-Methyl-4-phenoxybenzene
1706-12-3 98%
200mg
97.0CNY 2021-07-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064669-250mg
1-Methyl-4-phenoxybenzene
1706-12-3 98%
250mg
¥192 2023-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840204-1g
1-Methyl-4-phenoxybenzene
1706-12-3 98%
1g
660.60 2021-05-17
abcr
AB285147-5 g
1-Methyl-4-phenoxybenzene, 97%; .
1706-12-3 97%
5g
€284.50 2023-04-26
Apollo Scientific
OR917922-1g
1-Methyl-4-phenoxybenzene
1706-12-3 97%
1g
£24.00 2025-03-21
Chemenu
CM147943-10g
1-Methyl-4-phenoxybenzene
1706-12-3 95+%
10g
$414 2021-06-17
Advanced ChemBlocks
P40613-1G
1-Methyl-4-phenoxy-benzene
1706-12-3 95%
1G
$120 2023-09-15
Fluorochem
224943-250mg
1-Methyl-4-phenoxybenzene
1706-12-3 95%
250mg
£28.00 2022-02-28
Fluorochem
224943-10g
1-Methyl-4-phenoxybenzene
1706-12-3 95%
10g
£361.00 2022-02-28
abcr
AB285147-250 mg
1-Methyl-4-phenoxybenzene, 97%; .
1706-12-3 97%
250mg
€104.20 2023-04-26

1-Methyl-4-phenoxybenzene Método de produção

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1706-12-3)1-Methyl-4-phenoxybenzene
A882009
Pureza:99%
Quantidade:5g
Preço ($):165.0